3,4,4'-Trifluorobenzophenone
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Overview
Description
3,4,4’-Trifluorobenzophenone (TFBP) is an aromatic ketone with the chemical formula C13H7F3O . It is commonly used as a photoinitiator in the polymer industry due to its ability to initiate and promote photochemical reactions.
Molecular Structure Analysis
The molecular structure of 3,4,4’-Trifluorobenzophenone consists of two phenyl rings connected by a carbonyl group, with three fluorine atoms attached to the phenyl rings . The molecular weight is 236.19 .Scientific Research Applications
Advanced Polymer Synthesis
TFB has been utilized in the synthesis of multicyclic poly(ether ketone)s, which are known for their exceptional thermal stability and mechanical properties. Kricheldorf et al. (2005) demonstrated the polycondensation of TFB with various diphenols, leading to the formation of cyclic, bicyclic, and multicyclic oligomers and polymers, highlighting the versatility of TFB in creating complex polymer architectures with potential applications in high-performance materials (Kricheldorf, Hobzova, Vakhtangishvili, & Schwarz, 2005).
Hyperbranched Polymers
In another study, Bennour et al. (2014) explored the polycondensation of TFB with isosorbide and isomannide, leading to the production of linear and hyperbranched poly(ether ketone)s. This research underscores the potential of TFB in developing hyperbranched polymers with high glass transition temperatures, suitable for applications requiring materials with high thermal stability (Bennour, Medimagh, Fildier, Raffin, Hangouet, Chatti, Zina, & Kricheldorf, 2014).
Environmental Analysis
An automated on-line column-switching HPLC-MS/MS method involving TFB derivatives was developed by Ye et al. (2008) for measuring environmental phenols in human milk. This method showcases the application of TFB-related compounds in sensitive and accurate environmental monitoring, particularly in assessing human exposure to various environmental contaminants (Ye, Bishop, Needham, & Calafat, 2008).
Novel Building Blocks for Fluorous Chemistry
TFB derivatives have also been employed as novel building blocks in fluorous chemistry, as demonstrated by Kysilka et al. (2008). The study elaborates on the synthesis of highly fluorinated compounds from TFB derivatives, opening new avenues in fluorous chemistry for the development of materials with unique separation and reaction properties (Kysilka, Rybáčková, Skalický, Kvíčalová, Cvačka, & Kvíčala, 2008).
Safety And Hazards
properties
IUPAC Name |
(3,4-difluorophenyl)-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGUHHGEPAGNJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001250662 |
Source
|
Record name | (3,4-Difluorophenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001250662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4'-Trifluorobenzophenone | |
CAS RN |
951885-88-4 |
Source
|
Record name | (3,4-Difluorophenyl)(4-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Difluorophenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001250662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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